molecular formula C12H16N2O B13128875 1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 116584-62-4

1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B13128875
CAS No.: 116584-62-4
M. Wt: 204.27 g/mol
InChI Key: OUPTXVRWGFOOOG-UHFFFAOYSA-N
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Description

1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone is a chemical compound with the molecular formula C12H16N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone typically involves the reaction of 5-aminoindole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for 1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. The specific pathways involved would depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
  • 1-(2-Amino-1,3-oxazol-5-yl)ethanone
  • 1-(3-Amino-1-benzofuran-2-yl)ethanone

Uniqueness

1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 5-position and the ethanone moiety at the 1-position distinguishes it from other indole derivatives .

Properties

CAS No.

116584-62-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(5-amino-3,3-dimethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-6-9(13)4-5-11(10)14/h4-6H,7,13H2,1-3H3

InChI Key

OUPTXVRWGFOOOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2=C1C=CC(=C2)N)(C)C

Origin of Product

United States

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